2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

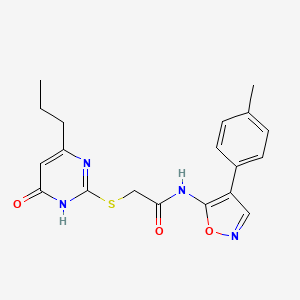

2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a thioacetamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₇H₁₈N₄O₂S

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-(p-tolyl)isoxazole with a thioacetamide precursor. The process may include several steps such as condensation reactions and purification techniques to yield the final product in high purity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and isoxazole have shown effectiveness against various bacterial strains and fungi. The thio group in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Antioxidant Activity

Antioxidant assays have demonstrated that compounds containing dihydropyrimidine frameworks can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases. The presence of the isoxazole moiety may contribute to this activity by stabilizing radical intermediates .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as myeloperoxidase (MPO). MPO inhibitors are of particular interest due to their potential role in treating inflammatory diseases. Studies have shown that similar compounds can irreversibly inhibit MPO, suggesting that this compound may have a comparable mechanism .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, research demonstrated that modified forms of pyrimidine derivatives possess enhanced antibacterial activity, suggesting that the thioether functionality may contribute to this effect .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrimidine derivatives are known to interfere with cellular processes involved in cancer progression. In vitro studies have shown that certain modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for further drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that similar pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Heavy Metal Adsorption

A notable application of the compound is in environmental remediation. A study reported the modification of zinc oxide nanosheets using 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio) propanoic acid to create an efficient adsorbent for removing heavy metals such as lead, copper, and silver from wastewater. The functionalization of ZnO with this compound significantly improved its adsorption capacity, demonstrating its utility in environmental cleanup efforts .

Water Purification

In addition to heavy metal removal, research has explored the use of this compound in water purification systems. Its ability to interact with various contaminants makes it a valuable candidate for developing advanced filtration materials that can effectively reduce pollutants in water sources .

Synthesis of Nanocomposites

The incorporation of 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide into nanocomposites has been studied for enhancing material properties. The compound's unique chemical structure allows it to serve as a stabilizing agent in the synthesis of nanomaterials, potentially leading to improved mechanical and thermal properties .

Photocatalytic Activity

Research has highlighted the photocatalytic capabilities of compounds derived from this structure. When integrated into photocatalytic systems, these compounds can facilitate the degradation of organic pollutants under light irradiation, showcasing their potential application in sustainable energy solutions and environmental remediation technologies .

特性

IUPAC Name |

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-3-4-14-9-16(24)23-19(21-14)27-11-17(25)22-18-15(10-20-26-18)13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,22,25)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHKCGRODUAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=NO2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。